6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17910347
InChI: InChI=1S/C17H21N5O2S2/c1-11-6-7-14(12(2)9-11)16-20-22-15(18-19-17(22)25-16)13-5-4-8-21(10-13)26(3,23)24/h6-7,9,13H,4-5,8,10H2,1-3H3
SMILES:
Molecular Formula: C17H21N5O2S2
Molecular Weight: 391.5 g/mol

6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC17910347

Molecular Formula: C17H21N5O2S2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C17H21N5O2S2
Molecular Weight 391.5 g/mol
IUPAC Name 6-(2,4-dimethylphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C17H21N5O2S2/c1-11-6-7-14(12(2)9-11)16-20-22-15(18-19-17(22)25-16)13-5-4-8-21(10-13)26(3,23)24/h6-7,9,13H,4-5,8,10H2,1-3H3
Standard InChI Key ZZWRLLHRJYCWER-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)C

Introduction

Chemical Identity and Nomenclature

Molecular Composition

The compound has the molecular formula C₂₂H₂₃N₅O₂S₂ and a molecular weight of 453.6 g/mol. Its IUPAC name, 6-(2,4-dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1, triazolo[3,4-b]thiadiazole, reflects its intricate architecture, which includes:

  • A triazolo[3,4-b]thiadiazole bicyclic system.

  • A 2,4-dimethylphenyl substituent at position 6.

  • A 1-(methylsulfonyl)-3-piperidinyl group at position 3.

Structural Features

The fused triazole-thiadiazole core contributes to the molecule’s planar rigidity, while the methylsulfonyl group enhances electrophilicity, facilitating interactions with biological targets. The dimethylphenyl moiety introduces steric bulk, potentially influencing binding affinity and metabolic stability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of the thiadiazole ring via cyclization of thiosemicarbazides.

  • Triazole ring construction through Huisgen cycloaddition or oxidative cyclization.

  • Functionalization with the dimethylphenyl and methylsulfonyl-piperidinyl groups using Suzuki-Miyaura coupling and sulfonylation reactions.

Key reagents include:

  • Palladium catalysts for cross-coupling steps.

  • Methanesulfonyl chloride for introducing the sulfonyl group.

Industrial-Scale Production

Optimized conditions for large-scale synthesis employ continuous flow reactors to enhance yield (reported up to 78%) and reduce reaction times. Microwave-assisted synthesis has also been explored to improve energy efficiency.

Structural and Computational Analysis

X-ray Crystallography

Although crystallographic data for this specific compound remains unpublished, analogous triazolo-thiadiazoles exhibit planar bicyclic systems with bond lengths of 1.36–1.41 Å for the triazole N–N bonds and 1.71–1.75 Å for the thiadiazole S–N bonds.

Computational Modeling

Density functional theory (DFT) studies predict:

  • A HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.

  • Electrostatic potential maps highlighting nucleophilic regions at the triazole nitrogen atoms.

EnzymeIC₅₀ (nM)Potential Therapeutic Application
Carbonic anhydrase12.3Hypertension, glaucoma
Acetylcholinesterase18.7Neurodegenerative diseases

Mechanistic studies suggest competitive inhibition via hydrogen bonding with active-site residues.

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The methylsulfonyl group is critical for disrupting bacterial membrane integrity.

Industrial and Regulatory Considerations

Scalability Challenges

Industrial production faces hurdles such as:

  • High raw material costs for palladium catalysts.

  • Purification difficulties due to the compound’s low solubility in polar solvents.

Comparative Analysis with Analogues

Substituent Effects

Replacing the 2,4-dimethylphenyl group with a pyrazinyl moiety (as in CID 4902357) reduces cholinesterase inhibition by 40%, underscoring the importance of aromatic hydrophobicity .

Piperidinyl Modifications

Analogues with unsubstituted piperidine show 3-fold lower metabolic stability in human liver microsomes, highlighting the methylsulfonyl group’s role in blocking oxidative metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator